molecular formula C18H12Cl3N5Na2O8S2 B13794597 Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt CAS No. 72379-42-1

Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt

Cat. No.: B13794597
CAS No.: 72379-42-1
M. Wt: 642.8 g/mol
InChI Key: NLDPUNQZQQOYAI-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:

    Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.

    Chloroacetylation: The benzenesulfonic acid is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.

    Azo Coupling: The resulting compound undergoes azo coupling with 1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo linkage.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:

  • Continuous sulfonation using sulfuric acid.
  • Controlled chloroacetylation in a reaction vessel.
  • Efficient azo coupling in a stirred tank reactor.
  • Final neutralization and crystallization to obtain the disodium salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage.

    Reduction: Reduction reactions can cleave the azo bond, leading to the formation of amines.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of dyes and pigments.
  • Acts as a catalyst in organic reactions due to its sulfonic acid group.

Biology

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential use in drug delivery systems.
  • Evaluated for its anti-inflammatory properties.

Industry

  • Utilized in the production of specialty chemicals.
  • Employed in the formulation of detergents and surfactants.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: Interacts with enzymes and proteins, altering their activity.

    Pathways Involved: Inhibits specific biochemical pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog without the chloroacetyl and azo groups.

    Sulfanilic acid: Contains a sulfonic acid group but lacks the complex azo linkage.

    p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a different aromatic ring structure.

Uniqueness

  • The presence of the chloroacetyl group and azo linkage makes Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt unique in its reactivity and potential applications.
  • Its disodium salt form enhances its solubility and stability in aqueous solutions.

Properties

CAS No.

72379-42-1

Molecular Formula

C18H12Cl3N5Na2O8S2

Molecular Weight

642.8 g/mol

IUPAC Name

disodium;2,5-dichloro-4-[4-[[5-[(2-chloroacetyl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C18H14Cl3N5O8S2.2Na/c1-8-17(18(28)26(25-8)13-5-11(21)15(6-10(13)20)36(32,33)34)24-23-12-4-9(22-16(27)7-19)2-3-14(12)35(29,30)31;;/h2-6,17H,7H2,1H3,(H,22,27)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

NLDPUNQZQQOYAI-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CCl)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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